5-Cyano-3-fluoropicolinic acid
CAS No.: 1200498-46-9
VCID: VC2719047
Molecular Formula: C7H3FN2O2
Molecular Weight: 166.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-Cyano-3-fluoropicolinic acid is a versatile organic compound that belongs to the category of pyridine derivatives. It is specifically classified as a cyano-substituted fluorinated picolinic acid, with a molecular formula of C₇H₃FN₂O₂ and a molecular weight of approximately 166.11 g/mol . This compound serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique chemical structure and reactivity profile. Synthesis of 5-Cyano-3-fluoropicolinic acidThe synthesis of 5-cyano-3-fluoropicolinic acid typically involves several key steps, although detailed synthetic routes are not extensively documented in the available literature. Generally, such compounds can be synthesized through various organic reactions involving fluorination and cyanation steps. Applications and Research Findings5-Cyano-3-fluoropicolinic acid has diverse applications across several fields:
Derivatives and Related CompoundsOne notable derivative of 5-cyano-3-fluoropicolinic acid is 5-cyano-3-fluoropicolinoyl chloride, which is synthesized through a chlorination reaction using thionyl chloride or oxalyl chloride. This compound is highly reactive and participates in various chemical reactions, serving as a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. |
---|---|
CAS No. | 1200498-46-9 |
Product Name | 5-Cyano-3-fluoropicolinic acid |
Molecular Formula | C7H3FN2O2 |
Molecular Weight | 166.11 g/mol |
IUPAC Name | 5-cyano-3-fluoropyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C7H3FN2O2/c8-5-1-4(2-9)3-10-6(5)7(11)12/h1,3H,(H,11,12) |
Standard InChIKey | XFSFTCXJXGULGN-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1F)C(=O)O)C#N |
Canonical SMILES | C1=C(C=NC(=C1F)C(=O)O)C#N |
PubChem Compound | 68254033 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume